molecular formula C9H13N3O B2471228 3-(Cyclopentyloxy)pyrazin-2-amine CAS No. 1697671-71-8

3-(Cyclopentyloxy)pyrazin-2-amine

Cat. No.: B2471228
CAS No.: 1697671-71-8
M. Wt: 179.223
InChI Key: QITIVBFCVZRMRC-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)pyrazin-2-amine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol It is characterized by the presence of a pyrazine ring substituted with an amine group at the 2-position and a cyclopentyloxy group at the 3-position

Scientific Research Applications

3-(Cyclopentyloxy)pyrazin-2-amine has several scientific research applications:

Safety and Hazards

The safety data sheet for 3-Cyclopentyloxypyrazin-2-amine indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures .

Future Directions

While specific future directions for 3-Cyclopentyloxypyrazin-2-amine are not available, research in the field of therapeutic peptides and controlled drug delivery systems suggest promising advancements in the use of similar compounds for medical applications .

Preparation Methods

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(Cyclopentyloxy)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or cyclopentyloxy group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclopentyloxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-9(12-6-5-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITIVBFCVZRMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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